molecular formula C11H15NO B1406890 2-(Benzyloxy)cyclobutanamine CAS No. 1824515-71-0

2-(Benzyloxy)cyclobutanamine

Cat. No.: B1406890
CAS No.: 1824515-71-0
M. Wt: 177.24 g/mol
InChI Key: PWZQZJTVISDNTA-UHFFFAOYSA-N
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Description

2-(Benzyloxy)cyclobutanamine is an organic compound with the molecular formula C11H15NO It is characterized by a cyclobutane ring substituted with a benzyloxy group and an amine group

Scientific Research Applications

2-(Benzyloxy)cyclobutanamine has several applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)cyclobutanamine typically involves the reaction of cyclobutanone with benzyl alcohol in the presence of a suitable catalyst to form 2-(benzyloxy)cyclobutanone. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)cyclobutanamine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides or alkoxides are employed under basic conditions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted cyclobutanamine derivatives.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the cyclobutanamine moiety can modulate the compound’s overall reactivity and stability. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

  • 2-(Benzyloxy)cyclobutanone
  • 2-(Benzyloxy)cyclobutanol
  • 2-(Benzyloxy)cyclobutylamine

Comparison: 2-(Benzyloxy)cyclobutanamine is unique due to the presence of both a benzyloxy group and an amine group on the cyclobutane ring. This dual functionality allows for a broader range of chemical reactions and applications compared to its analogs, which may only contain one of these functional groups .

Properties

IUPAC Name

2-phenylmethoxycyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-10-6-7-11(10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZQZJTVISDNTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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